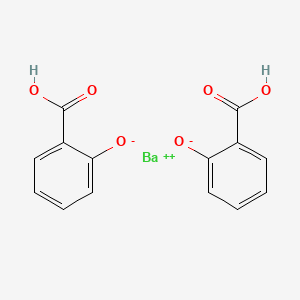
Barium disalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium disalicylate is an organometallic compound with the chemical formula C₁₄H₁₀BaO₆. It is a barium salt of salicylic acid, where two salicylate anions are coordinated to a barium cation. This compound is known for its applications in various fields, including medicine and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium disalicylate can be synthesized through a reaction between barium hydroxide and salicylic acid. The reaction typically involves dissolving barium hydroxide in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Barium disalicylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the salicylate ligands are replaced by other anions or ligands.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of barium oxide and other by-products.
Acids: It reacts with strong acids to release salicylic acid and form barium salts of the corresponding acids.
Major Products Formed:
Barium Oxide: Formed during oxidation reactions.
Salicylic Acid: Released when this compound reacts with strong acids.
Scientific Research Applications
Barium disalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in formulations that require the controlled release of salicylic acid.
Industry: this compound is used in the production of certain types of glass and ceramics, where it acts as a fluxing agent to lower the melting point of the materials.
Mechanism of Action
The mechanism of action of barium disalicylate involves the release of salicylic acid upon hydrolysis. Salicylic acid is known for its anti-inflammatory and analgesic properties, which are utilized in various medicinal formulations. The barium ion itself can interact with biological molecules, potentially affecting cellular processes and enzyme activities.
Comparison with Similar Compounds
Bismuth Subsalicylate: Similar to barium disalicylate, bismuth subsalicylate is used in medicine for its antibacterial and anti-inflammatory properties.
Calcium Disalicylate: Another similar compound, calcium disalicylate, is used in pharmaceuticals for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other salicylate salts. Its applications in materials science and potential biological activities make it a compound of interest in various research fields.
Properties
CAS No. |
5908-78-1 |
|---|---|
Molecular Formula |
C14H10BaO6 |
Molecular Weight |
411.55 g/mol |
IUPAC Name |
barium(2+);2-carboxyphenolate |
InChI |
InChI=1S/2C7H6O3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
FSVHTWITPYPMHK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















